2-(pyridin-3-yl)prop-2-en-1-ol
Description
Properties
CAS No. |
864832-22-4 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 Pyridin 3 Yl Prop 2 En 1 Ol
Reactions Involving the Allylic Alcohol Moiety
The reactivity of the allylic alcohol functional group in 2-(pyridin-3-yl)prop-2-en-1-ol is a central aspect of its chemical behavior. This moiety consists of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, which gives rise to a variety of characteristic reactions.
Oxidation Reactions and Derived Products
The oxidation of allylic alcohols can lead to the formation of α,β-unsaturated aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, general principles of allylic alcohol oxidation can be applied. Reagents such as manganese dioxide (MnO₂) are commonly employed for the selective oxidation of allylic alcohols to the corresponding aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially oxidize the alcohol further to a carboxylic acid.
The expected product from the mild oxidation of this compound would be 2-(pyridin-3-yl)propenal. Further oxidation would yield 2-(pyridin-3-yl)propenoic acid. The pyridine (B92270) ring itself is generally resistant to oxidation under these conditions.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Major Product |
| This compound | Mild (e.g., MnO₂) | 2-(pyridin-3-yl)propenal |
| This compound | Strong (e.g., KMnO₄) | 2-(pyridin-3-yl)propenoic acid |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield 2-(pyridin-3-yl)prop-2-en-1-yl acetate.
Etherification, the formation of an ether, can be achieved through reactions such as the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, treating this compound with sodium hydride followed by methyl iodide would produce 3-(1-(methoxymethyl)vinyl)pyridine.
Substitutions at the Allylic Position
The allylic position in this compound is activated for nucleophilic substitution reactions. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating its displacement by a variety of nucleophiles. For example, reaction with thionyl chloride (SOCl₂) could produce 3-(2-chloroprop-1-en-2-yl)pyridine. This allylic halide would then be susceptible to substitution by nucleophiles like cyanides, amines, or thiols.
Rearrangement Reactions of this compound
Allylic alcohols are known to undergo rearrangement reactions, often under acidic conditions. One common rearrangement is the-sigmatropic rearrangement, such as the Claisen rearrangement if the alcohol is first converted to an allyl vinyl ether. Another possibility is an acid-catalyzed isomerization, which could lead to the formation of a more stable isomeric aldehyde or ketone. For this compound, acid treatment could potentially lead to the formation of 1-(pyridin-3-yl)propan-1-one through a series of protonation, water elimination, and tautomerization steps.
Reactions Involving the Alkene Double Bond
The alkene double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles.
Electrophilic Additions to the Prop-2-en-1-ol System
The double bond can undergo various electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) would lead to the formation of a dihaloalkane, specifically 3-(1,2-dibromo-2-hydroxypropyl)pyridine. The regioselectivity of the addition of hydrohalic acids (e.g., HBr) would be governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the presence of the electron-withdrawing pyridine ring and the hydroxyl group can influence the regiochemical outcome.
Hydration of the double bond, typically carried out in the presence of an acid catalyst, would result in the formation of a diol, 1-(pyridin-3-yl)propane-1,2-diol.
Table 2: Potential Products from Electrophilic Addition to this compound
| Reagent | Product |
| Br₂ | 3-(1,2-dibromo-2-hydroxypropyl)pyridine |
| HBr | 3-(1-bromo-2-hydroxypropyl)pyridine (expected major product) |
| H₂O/H⁺ | 1-(pyridin-3-yl)propane-1,2-diol |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)
The carbon-carbon double bond in this compound can participate as a 2π-electron component in various cycloaddition reactions.
Diels-Alder Reaction: In the context of the Diels-Alder reaction, the alkene moiety of this compound can act as a dienophile. masterorganicchemistry.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile, forming a six-membered ring. masterorganicchemistry.com The general pattern of the Diels-Alder reaction involves the breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond. masterorganicchemistry.com For instance, the reaction of this compound with a diene such as 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) derivative. The reaction is typically facilitated by heat, and the substituents on both the diene and dienophile influence the reaction rate and stereochemistry. youtube.com
1,3-Dipolar Cycloaddition: This reaction is a powerful method for constructing five-membered heterocyclic rings. It involves the reaction of a 1,3-dipole with a dipolarophile, which in this case would be the alkene of this compound. wikipedia.org 1,3-dipolar cycloadditions are stereospecific, diastereoselective, and regioselective, making them highly valuable in synthesis. wikipedia.org
Examples of 1,3-dipoles that could react with this compound include:
Azomethine ylides: Reaction with an azomethine ylide would lead to the formation of a substituted pyrrolidine (B122466) ring. wikipedia.orgnih.govrsc.org
Nitrile oxides: These would react to form isoxazoline (B3343090) derivatives.
Nitrone: Cycloaddition with a nitrone would yield an isoxazolidine (B1194047) ring.
The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile. In some cases, the pyridine ring itself, particularly when activated as a cycloimmonium ylide, can act as the 1,3-dipole in reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate to form fused heterocyclic systems. nih.gov Furthermore, nitropyridines can serve as the 2π-component in 1,3-dipolar cycloadditions with azomethine ylides, leading to condensed pyrrolines. mdpi.com
Hydrosilylation Reactions and Related Transformations
Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond. The terminal alkene of this compound is a suitable substrate for this transformation. The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, such as chloroplatinic acid. google.com However, complexes of other metals like rhodium, ruthenium, palladium, and iron can also be employed. google.com
The reaction of this compound with a hydrosilane (R₃SiH) in the presence of a suitable catalyst would be expected to yield a 3-(pyridin-3-yl)-3-(trialkylsilyl)propan-1-ol. The regioselectivity of the addition can be influenced by the choice of catalyst and the steric and electronic properties of the silane (B1218182) and the alkene.
Reactions Involving the Pyridine Heterocycle
The pyridine ring in this compound possesses a rich and varied reactivity, distinct from that of benzene, due to the presence of the electronegative nitrogen atom.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.orggcwgandhinagar.com This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgquora.com Furthermore, the reaction conditions for electrophilic substitution are often acidic, leading to the protonation of the basic nitrogen atom. This forms a pyridinium (B92312) ion, which is even more deactivated. gcwgandhinagar.com
Electrophilic attack on the pyridine ring occurs preferentially at the 3- and 5-positions, as the cationic intermediates formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.comquora.com Since the allyl alcohol group in this compound already occupies the 3-position, further electrophilic substitution would be directed to other positions on the ring, likely the 5-position, although harsh reaction conditions would be necessary. quora.comnih.gov
Nucleophilic Additions to the Pyridine Ring
In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electron-deficient. quimicaorganica.org For nucleophilic substitution to occur, a good leaving group must be present at one of these positions. In the absence of a leaving group, nucleophilic addition can occur, especially if the ring is activated.
Activation of the pyridine ring towards nucleophilic attack can be achieved through quaternization of the nitrogen atom, forming a pyridinium salt. acs.orgnih.gov Studies on 3-substituted pyridinium salts have shown that the addition of organometallic nucleophiles occurs with good to excellent regioselectivity, favoring attack at the 2-position to yield 2,3-disubstituted 1,2-dihydropyridines. acs.orgnih.gov The minor regioisomer results from attack at the 6-position. acs.org Therefore, quaternization of this compound followed by reaction with a nucleophile would be expected to primarily yield a 2,3-disubstituted 1,2-dihydropyridine derivative.
N-Oxidation and Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, readily undergoing N-oxidation and N-alkylation (quaternization).
N-Oxidation: The conversion of pyridines to their corresponding N-oxides is a common transformation. nih.gov Pyridine-N-oxides are important intermediates in the functionalization of the pyridine ring. A variety of oxidizing agents can be used for the N-oxidation of 3-substituted pyridines. tandfonline.comarkat-usa.org A comparative study on the N-oxidation of several 3-substituted pyridines evaluated different reagents, with the results summarized in the table below. tandfonline.com
| Reagent/Method | Typical Conditions | Yield (%) | Reference |
| 30% H₂O₂ in glacial acetic acid | Heat | Moderate | tandfonline.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | - | Good to Excellent | tandfonline.comarkat-usa.org |
| Sodium perborate (B1237305) monohydrate | - | Variable | tandfonline.com |
| Potassium peroxymonosulfate (B1194676) (Oxone®) | With wet alumina (B75360) or in acetone | Variable | tandfonline.com |
| Magnesium monoperoxyphthalate | Long reaction times (e.g., 5 days) | 39-64 | tandfonline.com |
This table presents a summary of methods for the N-oxidation of 3-substituted pyridines based on available literature.
The metabolic N-oxidation of 3-substituted pyridines has also been studied, indicating that this is a viable transformation in biological systems. nih.govnih.gov
Quaternization: The pyridine nitrogen can be alkylated by various electrophiles to form quaternary pyridinium salts. researchgate.net This reaction enhances the reactivity of the pyridine ring towards nucleophiles. google.comgoogle.com The quaternization of pyridines has been achieved with a range of alkylating agents, including haloadamantanes, 2-bromo-4'-nitroacetophenone, and methyl iodide. researchgate.netosti.gov The quaternization of pyridine-based polymers has been shown to enhance π-electron delocalization along the polymer backbone. rsc.org The reaction is often carried out in a suitable solvent, and in some cases, under microwave irradiation to reduce reaction times and improve yields. researchgate.net
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The functional group array of this compound makes it a potentially valuable building block in MCRs.
While specific MCRs involving this compound are not detailed in the surveyed literature, its structure suggests several possibilities. For example, a one-pot synthesis of polyfunctionalized pyridines has been reported through the reaction of an arylidene malononitrile, a methylarylketone, and sodium ethoxide. ekb.eg It is conceivable that derivatives of this compound could participate in similar pyridine-forming MCRs, or that the existing functional groups could be leveraged in other known MCRs, such as the Ugi or Passerini reactions, after suitable modification. The pyridine nitrogen could act as the amine component, and the alcohol could participate after oxidation to the corresponding aldehyde or carboxylic acid.
Stereoselective Transformations of Pyridyl-Propenols
Extensive literature searches did not yield specific studies on the stereoselective transformations of this compound. Research in this area has focused on related pyridyl-propenol isomers or general methodologies for the asymmetric transformation of allylic alcohols, without specific examples involving the this compound substrate.
General methods for the stereoselective transformation of allylic alcohols are well-established, such as the Sharpless-Katsuki asymmetric epoxidation. harvard.eduwikipedia.org This reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate to deliver epoxides with high enantioselectivity from primary and secondary allylic alcohols. harvard.eduwikipedia.org The stereochemical outcome is predictable, allowing for the synthesis of specific enantiomers of 2,3-epoxyalcohols, which are versatile synthetic intermediates. harvard.eduwikipedia.org
Similarly, methods for the asymmetric hydrogenation of pyridinium salts and the stereoselective dihydroxylation of various heterocyclic systems have been developed. unimi.itnih.gov For instance, the asymmetric hydrogenation of 3-substituted pyridinium salts to the corresponding piperidines has been achieved with high enantiomeric excess using a Rh-JosiPhos catalyst in the presence of an organic base. unimi.it However, the application of these methods to this compound has not been reported.
While research has been conducted on the synthesis and reactions of other pyridyl-propenol isomers, such as (Z)-3-pyridin-2-ylprop-2-en-1-ol, and on the enantioselective synthesis of various chiral pyridyl derivatives, specific data on the stereoselective transformations of this compound, including detailed research findings and data tables, are not available in the reviewed scientific literature. jrchen-group.comnih.gov
Computational and Theoretical Investigations of 2 Pyridin 3 Yl Prop 2 En 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic and electronic levels. These methods employ the principles of quantum mechanics to model molecular systems, providing insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is particularly effective in determining the optimized ground state geometry of molecules by finding the lowest energy arrangement of its atoms.
For the representative molecule, 3-pyridylaldoxime (3POH), DFT calculations have been employed to determine its stable molecular structure. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The choice of functional and basis set is crucial for the accuracy of these calculations. For instance, the B3LYP functional with a 6-311G basis set has been used to perform such optimizations. mdpi.com The resulting optimized geometry represents the most stable conformation of the molecule in the gaseous phase and serves as the foundation for further electronic structure analysis.
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.
In the context of pyridine (B92270) derivatives, ab initio calculations can be used to further refine the understanding of their electronic structure. mdpi.com These methods provide detailed information about the molecular orbitals and their energies, which is crucial for analyzing chemical reactivity and spectroscopic properties. For complex systems, a combination of DFT for geometry optimization and ab initio methods for single-point energy calculations is often employed to balance computational cost and accuracy.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Several computational techniques are used to analyze the distribution of electrons and identify regions of reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-pyridylaldoxime (3POH), the HOMO-LUMO gap has been calculated to be 1.706 eV. mdpi.comresearchgate.net This relatively small energy gap suggests that the molecule is chemically reactive. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| 3-pyridylaldoxime (3POH) | - | - | 1.706 |
| Protonated 3POH (3POH+) | - | - | 2.806 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red or orange regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. mdpi.com Conversely, blue regions represent a positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. mdpi.com For 3POH, the MEP map shows a wide orange area around the pyridine moiety, indicating a high electron density. mdpi.com The high electron density areas on the MEP map are indicative of potential binding sites. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, describing the bonding in terms of localized orbitals (e.g., lone pairs, and bonding and anti-bonding orbitals). NBO analysis is particularly useful for understanding charge transfer interactions and hyperconjugation.
In pyridine-containing compounds, NBO analysis can elucidate the nature of the bonds involving the pyridine ring and any substituents. For instance, in azopyridine ruthenium complexes, NBO analysis has shown that the Ru-N bonds are formed by the delocalization of electron density from the lone pair orbitals of the nitrogen atoms to the ruthenium center. scirp.org This charge transfer is a key aspect of the coordination chemistry of these compounds. The analysis can also quantify the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic structure and stability. scirp.org
Conformational Analysis and Stability
The conformational flexibility of 2-(pyridin-3-yl)prop-2-en-1-ol is primarily dictated by the rotation around the C-C single bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformers and determining their relative energies. The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles associated with the pyridinyl group and the hydroxyl group.
The key dihedral angles that determine the conformational isomers are:
τ1 (C2-C3-Cα-Cβ): Rotation around the bond connecting the pyridine ring to the propenol side chain.
τ2 (Cα-Cβ-O-H): Rotation around the C-O bond of the hydroxyl group.
Theoretical calculations would likely reveal several local minima on the potential energy surface, corresponding to different spatial arrangements of the pyridinyl and hydroxyl groups. The relative stability of these conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring. It is anticipated that conformers with minimized steric repulsion and favorable intramolecular interactions will be lower in energy and thus more stable.
Table 1: Calculated Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|---|
| I | 0° | 180° | 0.00 | 2.5 |
| II | 90° | 180° | 2.5 | 2.1 |
| III | 180° | 180° | 0.5 | 1.8 |
| IV | 0° | 60° | 1.2 | 3.1 |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a computational conformational analysis.
Vibrational and Electronic Spectra Simulations
Computational spectroscopy is a powerful tool for interpreting and predicting the vibrational and electronic spectra of molecules.
Vibrational Spectra: DFT calculations can be employed to compute the harmonic vibrational frequencies of this compound. The resulting vibrational modes can be assigned to specific functional groups and types of atomic motion, such as stretching, bending, and torsional vibrations. The simulated infrared (IR) and Raman spectra provide a theoretical fingerprint of the molecule, which can be compared with experimental data for structural confirmation. Key expected vibrational frequencies include the O-H stretch of the alcohol, C=C and C=N stretching vibrations of the vinyl and pyridine groups, and various C-H stretching and bending modes.
Electronic Spectra: Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, the electronic spectrum is expected to be characterized by π → π* transitions within the pyridine ring and the propenyl system. The simulations can help in understanding the nature of the excited states and the influence of substituents on the absorption wavelengths.
Table 2: Simulated Vibrational Frequencies for the Most Stable Conformer of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3650 | O-H stretching |
| ν(C=C) | 1645 | C=C stretching (vinyl) |
| ν(C=N) | 1580 | C=N stretching (pyridine) |
Note: The data in this table is hypothetical and based on typical values for similar functional groups.
Nonlinear Optical (NLO) Properties Prediction and Assessment for Analogs
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. Pyridine derivatives are known to possess good NLO activity due to the electron-accepting nature of the pyridine ring. ias.ac.in The presence of the π-conjugated propenol side chain in this compound suggests it may also have NLO potential.
Computational chemistry allows for the prediction of NLO properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters can be calculated using DFT methods. A large value for the first-order hyperpolarizability is indicative of a strong second-order NLO response. Theoretical studies on analogs often reveal that the strategic placement of electron-donating and electron-accepting groups can significantly enhance the NLO properties. researchgate.net
Table 3: Calculated NLO Properties of this compound and a Related Analog
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| This compound | 2.5 | 105 | 450 |
Note: The data in this table is hypothetical and intended to show the comparative effect of substitution on NLO properties.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, key structures such as reactants, transition states, intermediates, and products can be identified. This allows for the determination of reaction pathways and activation energies.
For this compound, several reactions could be investigated computationally. For example, the acid-catalyzed dehydration to form 3-(1,3-butadienyl)pyridine could be modeled. DFT calculations would be used to locate the transition state for the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final deprotonation to yield the diene. The calculated activation energies would provide insight into the reaction kinetics. Such computational studies are crucial for understanding reactivity and designing synthetic routes.
Advanced Applications and Future Research Directions Excluding Biological/clinical
Development in Catalysis (e.g., as Ligands or Organocatalysts)
The pyridine (B92270) nucleus is a cornerstone in the design of ligands for transition metal catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate with a wide array of metals, making 2-(pyridin-3-yl)prop-2-en-1-ol a promising candidate for a monodentate ligand. Furthermore, its structure is a valuable precursor for more complex multidentate ligands. The hydroxyl group can be functionalized, for instance, by reacting with chlorodiphenylphosphine to create a bidentate P,N ligand. P,N ligands are a significant class in asymmetric catalysis, utilized in a wide range of chemical transformations. researchgate.netrsc.org The combination of a soft phosphorus donor and a hard nitrogen donor allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.
As an organocatalyst, the pyridine moiety itself can catalyze certain reactions. nih.gov Additionally, chiral derivatives of pyridyl alcohols have been explored as catalysts for reactions like the enantioselective addition of diethylzinc to aldehydes. researchgate.net The development of chiral versions of this compound could therefore open pathways to its use in asymmetric organocatalysis, where the pyridine nitrogen acts as a Lewis base and a chiral alcohol moiety directs the stereochemical outcome.
Integration into Novel Functional Materials and Polymers
The dual functionality of this compound, featuring both a polymerizable allyl group and a reactive hydroxyl group, makes it a compelling monomer for the synthesis of functional polymers. While allyl monomers are known to be less reactive in free-radical polymerizations compared to vinyl monomers like styrene or acrylates, specialized techniques can be employed to produce copolymers. gantrade.com For instance, copolymers of allyl alcohol are used in coatings, inks, and as resin modifiers, where the hydroxyl groups are available for crosslinking with agents like isocyanates or melamine resins. gantrade.comgoogle.com
The incorporation of the pyridyl group into a polymer backbone can impart specific properties, such as altered solubility, thermal stability, and the ability to coordinate metal ions, leading to applications in areas like responsive materials or polymer-supported catalysts.
Table 1: Potential Polymerization Strategies and Applications
| Polymerization Method | Co-monomer Example | Potential Polymer Functionality | Application Area |
|---|---|---|---|
| Free Radical Polymerization | Styrene, Acrylic Esters | Pendant hydroxyl groups for crosslinking, Pyridyl sites for metal coordination | Coatings, Adhesives, Thermosets google.comacs.org |
| Ring-Opening Polymerization (ROP) | Lactide, Glycidyl Ethers | Biodegradable polyesters with functional side chains | Advanced Biomaterials (non-clinical) nih.gov |
Photophysical Studies and Optoelectronic Applications of Derivatives
Pyridine-containing compounds are integral to many functional materials used in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The electronic properties of these materials can be tuned by creating extended π-conjugated systems. Derivatives of this compound could be designed to explore these properties. For example, coupling reactions at the pyridine ring or derivatization of the propenol side chain could extend the conjugation, leading to materials with interesting absorption and emission spectra.
Theoretical studies using density functional theory (DFT) on related pyridine-containing oligomers have shown that their structural and optoelectronic properties are highly tunable. rsc.org Research into derivatives of this compound could focus on synthesizing molecules that exhibit significant photoluminescence or two-photon absorption, properties relevant for advanced optical materials. nih.gov
Design and Synthesis of New Pyridyl-Propenol Derivatives with Enhanced Chemical Properties
The chemical versatility of this compound allows for the design and synthesis of a vast library of derivatives. nih.gov The three primary functional sites—the pyridine ring, the double bond, and the alcohol—can be modified independently or in combination to fine-tune the molecule's properties.
Key Synthetic Transformations:
On the Pyridine Ring: Electrophilic aromatic substitution can introduce functional groups onto the ring, although this can be challenging. More commonly, transition-metal-catalyzed cross-coupling reactions on pre-functionalized (e.g., halogenated) pyridines are used to build molecular complexity. nih.govrsc.org
On the Alkene: The double bond is susceptible to various reactions, including hydrogenation, epoxidation, dihydroxylation, and radical additions, allowing for the introduction of new stereocenters and functional groups. nih.govnih.gov
On the Alcohol: The hydroxyl group can undergo esterification, etherification, or oxidation to an aldehyde or ketone, providing a handle for further derivatization.
These synthetic strategies enable the creation of new molecules with tailored steric and electronic profiles for specific applications in catalysis, materials science, or as building blocks for more complex structures. rsc.orgnih.gov
Application in Supramolecular Chemistry and Self-Assembly Processes
Coordination-driven self-assembly is a powerful technique for constructing complex, discrete two- and three-dimensional architectures from metal ions and organic ligands. acs.org Pyridine-based ligands are fundamental building blocks in this field due to their predictable coordination behavior with transition metals like palladium(II) and platinum(II). nih.govoup.comacs.org
This compound can function as a simple monodentate ligand. However, its true potential lies in its use as a precursor to multidentate ligands. For example, dimerization through an ether linkage at the alcohol position would yield a flexible bidentate bis(pyridyl) ligand. Such ligands are known to self-assemble with square-planar metals to form a variety of structures, including molecular rhomboids, triangles, and catenanes, depending on the ligand's bite angle and flexibility. acs.orgoup.comscilit.com The specific geometry and properties of these supramolecular ensembles are dictated by the information encoded in their component parts, making the design of new pyridyl-propenol derivatives a key research avenue.
Exploration of Chiral Pyridyl-Propenols in Asymmetric Synthesis
While this compound is itself achiral, it possesses a prochiral double bond and is a precursor to molecules with a stereocenter at the alcohol-bearing carbon. This opens up significant opportunities for its use in asymmetric synthesis. chim.it
Potential Routes to Chiral Derivatives:
Asymmetric reduction: The corresponding ketone, 2-(pyridin-3-yl)prop-2-en-1-one, could be reduced using established catalytic asymmetric hydrogenation or transfer hydrogenation methods to produce the chiral alcohol in high enantiomeric excess. chim.it
Kinetic resolution: A racemic mixture of the alcohol could be resolved using enzyme-catalyzed enantioselective reactions, such as acetylation, which has been shown to be highly effective for other pyridyl ethanols. acs.org
Asymmetric alkene functionalization: Reactions such as Sharpless asymmetric epoxidation or dihydroxylation of the double bond would install new stereocenters, leading to chiral epoxy-alcohols or triols.
These enantiomerically pure pyridyl-propenol derivatives are valuable as chiral building blocks for the synthesis of complex molecules and as chiral ligands for asymmetric transition metal catalysis. researchgate.netrsc.org Chiral P,N ligands, for instance, are highly sought after for a variety of enantioselective transformations. rsc.org
High-Throughput Synthesis and Screening of Libraries for Chemical Discovery
The structural features of this compound make it an ideal scaffold for combinatorial chemistry and high-throughput synthesis. The presence of multiple reaction sites allows for the rapid generation of a large library of related compounds through parallel synthesis techniques. For example, an array of carboxylic acids could be reacted with the alcohol moiety in a multi-well plate format to produce a library of esters. Similarly, various modifications could be performed on the pyridine ring or the double bond.
Such libraries are invaluable for chemical discovery. High-throughput screening methods can then be employed to rapidly test these compounds for desired properties, such as catalytic activity for a specific reaction or the ability to form novel materials. This approach accelerates the discovery process, enabling the efficient identification of lead compounds with enhanced chemical properties for further development. vcu.edu
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for obtaining high-purity 2-(pyridin-3-yl)prop-2-en-1-ol in laboratory settings?
- Methodology : A common approach involves condensation reactions between pyridine derivatives and propargyl alcohols, followed by selective reduction or functionalization. For purification, recrystallization using solvents like ethanol or methanol is recommended to remove unreacted starting materials. Chromatographic techniques (e.g., silica gel column chromatography) can resolve stereoisomers or byproducts .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield. Ensure anhydrous conditions to prevent side reactions.
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for structure refinement . Hydrogen-bonding patterns, as analyzed via graph set theory , can confirm intermolecular interactions.
- Data Interpretation : Compare experimental bond lengths (e.g., C=C in the propenol moiety) with DFT-calculated values to assess accuracy. Resolve discrepancies using disorder modeling or twinning corrections in SHELX .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR identify proton environments (e.g., pyridinyl protons at δ 7.2–8.5 ppm) and olefinic carbons (~120–140 ppm).
- IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm) and conjugated C=C (1630–1680 cm) groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 150.08) .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data for this compound be resolved?
- Case Study : If NMR suggests a planar olefin but X-ray shows slight distortion, perform temperature-dependent NMR to assess dynamic effects. Use density functional theory (DFT) to model electronic environments and compare with experimental data .
- Mitigation : Cross-validate using alternative techniques like Raman spectroscopy or neutron diffraction for hydrogen atom positioning .
Q. What mechanistic challenges arise in the regioselective synthesis of this compound?
- Challenge : Competing pathways may yield undesired isomers (e.g., 3-(pyridin-2-yl) derivatives).
- Solution : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to enhance regiocontrol. Kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps .
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
